molecular formula C21H18N4O4S B11226033 N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11226033
M. Wt: 422.5 g/mol
InChI Key: RAGOWFNLDXVNGG-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a benzofuran ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzofuran intermediates, followed by the formation of the triazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific conditions to form the target compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H18N4O4S/c1-2-25-20(18-9-13-5-3-4-6-15(13)29-18)23-24-21(25)30-11-19(26)22-14-7-8-16-17(10-14)28-12-27-16/h3-10H,2,11-12H2,1H3,(H,22,26)

InChI Key

RAGOWFNLDXVNGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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